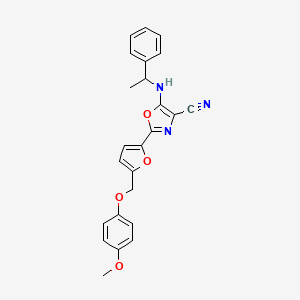

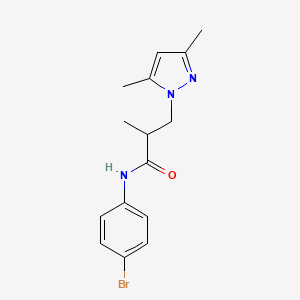

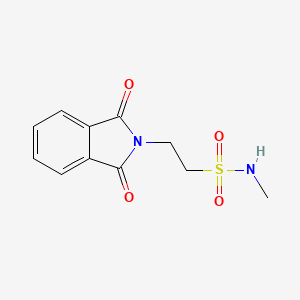

![molecular formula C13H13N3S B2517167 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylbenzo[d]thiazole CAS No. 78364-28-0](/img/structure/B2517167.png)

2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylbenzo[d]thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylbenzo[d]thiazole" is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through the reaction of 4,4-dimethylthiosemicarbazide with α-halocarbonyl compounds, which leads to the formation of pyrazoles with the elimination of sulfur or the formation of 1,3,4-thiadiazine derivatives. These thiadiazine derivatives can be further converted into pyrazoles upon heating in acetic acid . Additionally, novel pyrazole derivatives can be synthesized from carboxylic acids and ethyl pyrazole carboxylates, as demonstrated in the synthesis of 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques such as IR, NMR, and HRMS. X-ray diffraction analysis can also be employed to determine the spatial structure of these compounds, providing detailed insights into their molecular geometry .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including acetylation when heated in acetic anhydride, leading to the formation of acetylated mercaptopyrazoles. The structures of these products can be confirmed through hydrolysis in both acidic and alkaline media . Furthermore, the reactivity of these compounds allows for the synthesis of a range of derivatives with potential biological activities, as seen in the preparation of imidazo[2,1-b][1,3,4]thiadiazole derivatives with antitubercular and antifungal properties .

Physical and Chemical Properties Analysis

The optical properties of pyrazole derivatives, such as UV-vis absorption and fluorescence, can be influenced by the substituents on the pyrazole moiety and the aryl ring attached to it. These properties are solvent-dependent and can vary with solvent polarity. The absorption maxima and emission spectra are particularly sensitive to the groups in the N-1 position of the pyrazole ring . Additionally, the reactivity of pyrazole derivatives with amino acids to form stable adducts suitable for liquid chromatographic analysis further demonstrates their chemical versatility .

科学的研究の応用

Synthesis and Chemical Properties

Pyrazoles, including structures similar to 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylbenzo[d]thiazole, are synthesized through methods involving condensation and cyclization reactions. These compounds serve as pharmacophores due to their widespread biological activities. Notably, pyrazole derivatives are utilized as synthons in organic synthesis and exhibit a variety of biological activities, such as anticancer, anti-inflammatory, and antimicrobial effects (Dar & Shamsuzzaman, 2015).

Biological Activities and Applications

Anticancer and Antimicrobial Properties : Thiazole derivatives, sharing a part of the molecular backbone with the compound , have been extensively studied for their anticancer and antimicrobial activities. These compounds are recognized for their ability to modulate various biological targets, offering a basis for developing new therapeutic agents with potentially lesser side effects (Leoni et al., 2014).

Synthetic Applications : The synthesis of heterocyclic compounds, including pyrazole and benzothiazole derivatives, employs green chemistry principles, highlighting the environmental and economic benefits of these methodologies. These approaches contribute to the development of compounds with enhanced biological activities and lower toxicity profiles, making them suitable for further exploration as therapeutic agents (Sahiba et al., 2020).

作用機序

Target of Action

Compounds with similar structures, such as thiazoles and pyrazoles, have been known to exhibit varied biological activities, such as antibacterial, antifungal, anti-inflammatory, and antitumor activities .

Mode of Action

For instance, some thiazole derivatives have been shown to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .

Biochemical Pathways

For example, some thiazole derivatives have been shown to inhibit nitrification in soil and pure cultures of Nitrosomonas europaea .

Pharmacokinetics

The compound’s structure, characterized by a single-crystal x-ray structure determination as well as 1h and 13c{1h} nmr spectroscopy , may provide some insights into its potential pharmacokinetic properties.

Result of Action

Compounds with similar structures have been known to exhibit various biological activities, such as antibacterial, antifungal, anti-inflammatory, and antitumor activities .

Action Environment

The compound’s structure, characterized by a single-crystal x-ray structure determination , may provide some insights into its potential stability under various environmental conditions.

特性

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)-6-methyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3S/c1-8-4-5-11-12(6-8)17-13(14-11)16-10(3)7-9(2)15-16/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZDGCPMOFWFKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)N3C(=CC(=N3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

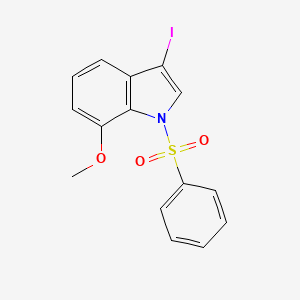

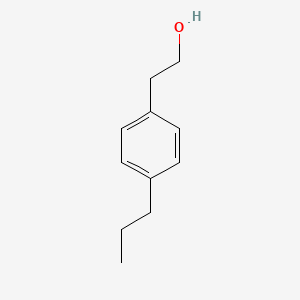

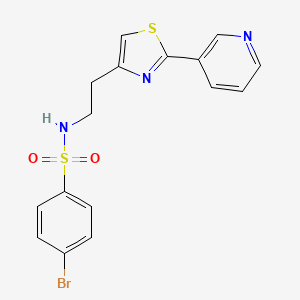

![N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2517090.png)

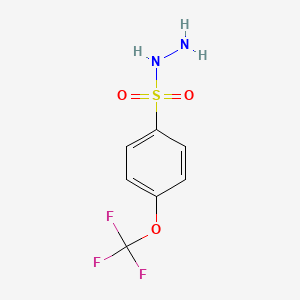

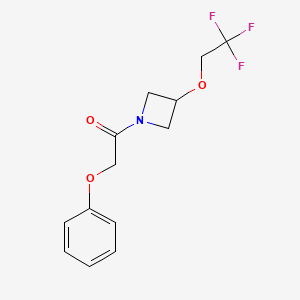

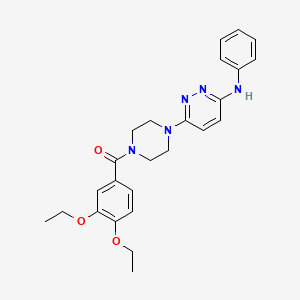

![4-[[2-[(2-Imidazol-1-ylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2517092.png)

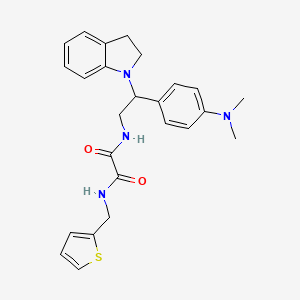

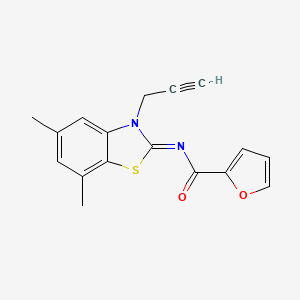

![1-[(6-Hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2517107.png)